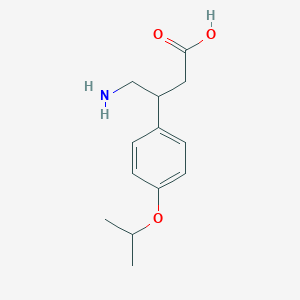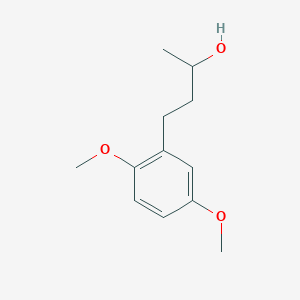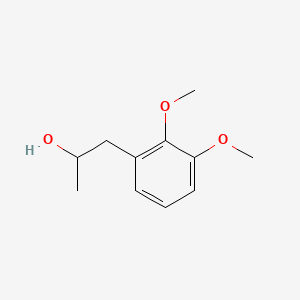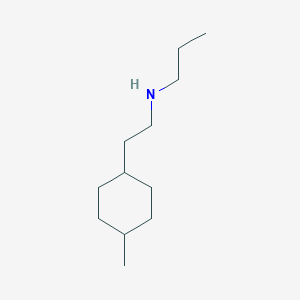
4-(3-Bromo-2,2-dimethylpropyl)-1,2-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Bromo-2,2-dimethylpropyl)-1,2-dimethylbenzene is an organic compound characterized by a benzene ring substituted with a 3-bromo-2,2-dimethylpropyl group and two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-2,2-dimethylpropyl)-1,2-dimethylbenzene typically involves the bromination of 2,2-dimethylpropylbenzene derivatives. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat. The reaction proceeds as follows:
Starting Material: 2,2-dimethylpropylbenzene
Reagent: N-bromosuccinimide (NBS)
Initiator: Azobisisobutyronitrile (AIBN)
Conditions: Light or heat
The bromination occurs at the benzylic position, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Bromo-2,2-dimethylpropyl)-1,2-dimethylbenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Substitution: Formation of 4-(3-Hydroxy-2,2-dimethylpropyl)-1,2-dimethylbenzene.
Oxidation: Formation of 4-(3-Oxo-2,2-dimethylpropyl)-1,2-dimethylbenzene.
Reduction: Formation of 4-(2,2-Dimethylpropyl)-1,2-dimethylbenzene.
Aplicaciones Científicas De Investigación
4-(3-Bromo-2,2-dimethylpropyl)-1,2-dimethylbenzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(3-Bromo-2,2-dimethylpropyl)-1,2-dimethylbenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom can participate in halogen bonding, influencing molecular recognition and binding.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-Bromo-2,2-dimethylpropyl)benzene-1,2-diol
- 4-(3-Bromo-2,2-dimethylpropyl)phenol
- 4-(3-Bromo-2,2-dimethylpropyl)-1-isopropyl-1H-pyrazole
Uniqueness
4-(3-Bromo-2,2-dimethylpropyl)-1,2-dimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C13H19Br |
|---|---|
Peso molecular |
255.19 g/mol |
Nombre IUPAC |
4-(3-bromo-2,2-dimethylpropyl)-1,2-dimethylbenzene |
InChI |
InChI=1S/C13H19Br/c1-10-5-6-12(7-11(10)2)8-13(3,4)9-14/h5-7H,8-9H2,1-4H3 |
Clave InChI |
IAZBQTWXAAFAGG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)CC(C)(C)CBr)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{3-Chloro-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}propanoic acid](/img/structure/B13610580.png)

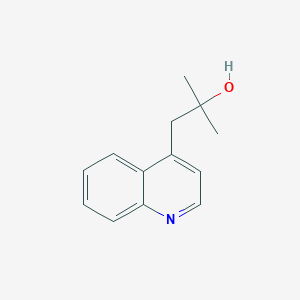

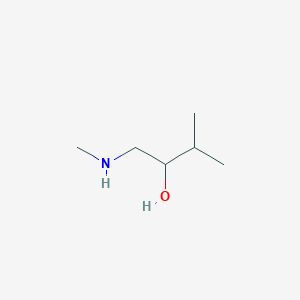
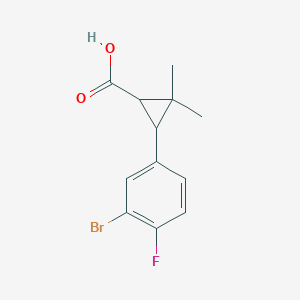

![3-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzonitrile](/img/structure/B13610631.png)


